

Introduction: A Key Fluorinated Building Block

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Compound of Interest

Compound Name: **2,4-Dichloro-5-fluorobenzamide**

Cat. No.: **B146211**

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2,4-Dichloro-5-fluorobenzamide is a substituted aromatic amide whose structural complexity and reactive sites make it an invaluable precursor in medicinal chemistry. The incorporation of fluorine, a bioisostere of hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] This strategic placement of halogen atoms on the benzamide scaffold provides multiple reaction handles for chemists to elaborate upon, building complex molecular architectures. Its primary utility lies in serving as a foundational element for a range of therapeutic agents, from anticancer drugs to innovative protein degraders.^{[1][2]}

Physicochemical and Structural Data

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of **2,4-Dichloro-5-fluorobenzamide** are summarized below.

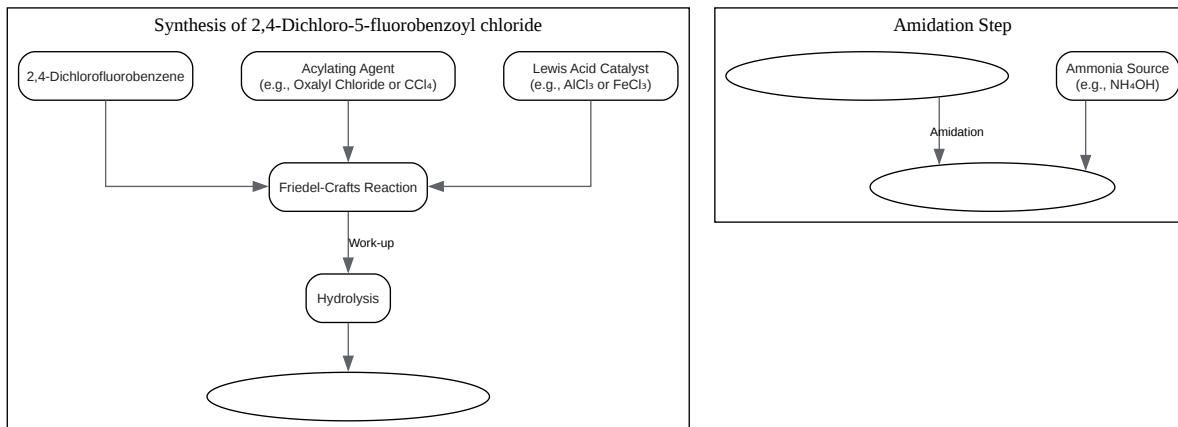
Property	Value	Source(s)
CAS Number	135748-33-3	[3] [4]
Molecular Formula	C ₇ H ₄ Cl ₂ FNO	[3]
Molecular Weight	208.02 g/mol	
Appearance	White to Almost white powder/crystal	
Melting Point	158-160 °C	
IUPAC Name	2,4-dichloro-5-fluorobenzamide	
InChI Key	SKSVSZRFINHARI-UHFFFAOYSA-N	

Synthesis and Manufacturing Insights

The synthesis of **2,4-Dichloro-5-fluorobenzamide** is typically achieved via the amidation of its corresponding acyl chloride, 2,4-dichloro-5-fluorobenzoyl chloride. The primary challenge lies in the efficient and high-yield production of this precursor. Several patented methods exist, often starting from 2,4-dichlorofluorobenzene.

Dominant Synthetic Pathway: From 2,4-Dichlorofluorobenzene

A prevalent industrial approach involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. This method is favored for its relatively high yields and straightforward reaction sequence. The causality behind this choice is the robust nature of the Friedel-Crafts reaction for installing acyl groups on electron-rich aromatic rings, though the halogen substituents here are deactivating. The choice of catalyst and reaction conditions is critical to manage selectivity and prevent the formation of unwanted by-products.



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Caption: General workflow for the synthesis of **2,4-Dichloro-5-fluorobenzamide**.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on common principles described in the literature.[5][6]

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride

- Setup: To a dry, inert-atmosphere reactor, add 2,4-dichlorofluorobenzene (1.0 eq) and a suitable solvent like carbon tetrachloride.
- Catalysis: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl_3) or ferric chloride (FeCl_3), portion-wise while maintaining a low temperature to control the initial exothermic reaction.[5][6] The choice of a Lewis acid is critical as it polarizes the acylating agent, making it a more potent electrophile for attacking the substituted benzene ring.

- Reaction: The mixture is stirred and allowed to react. Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or HPLC).
- Work-up: Upon completion, the reaction is carefully quenched, followed by hydrolysis to convert the intermediate into the desired acyl chloride.
- Purification: The product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, typically via vacuum distillation.^[5]

Step 2: Amidation to **2,4-Dichloro-5-fluorobenzamide**

- Reaction: The purified 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) is dissolved in an appropriate organic solvent.
- Ammonia Addition: An ammonia source, such as aqueous ammonium hydroxide, is added slowly to the solution. This is a classic nucleophilic acyl substitution where the nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.
- Precipitation: The product, **2,4-Dichloro-5-fluorobenzamide**, being a solid with limited solubility, will precipitate out of the solution.
- Isolation: The solid product is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum to yield the final product.

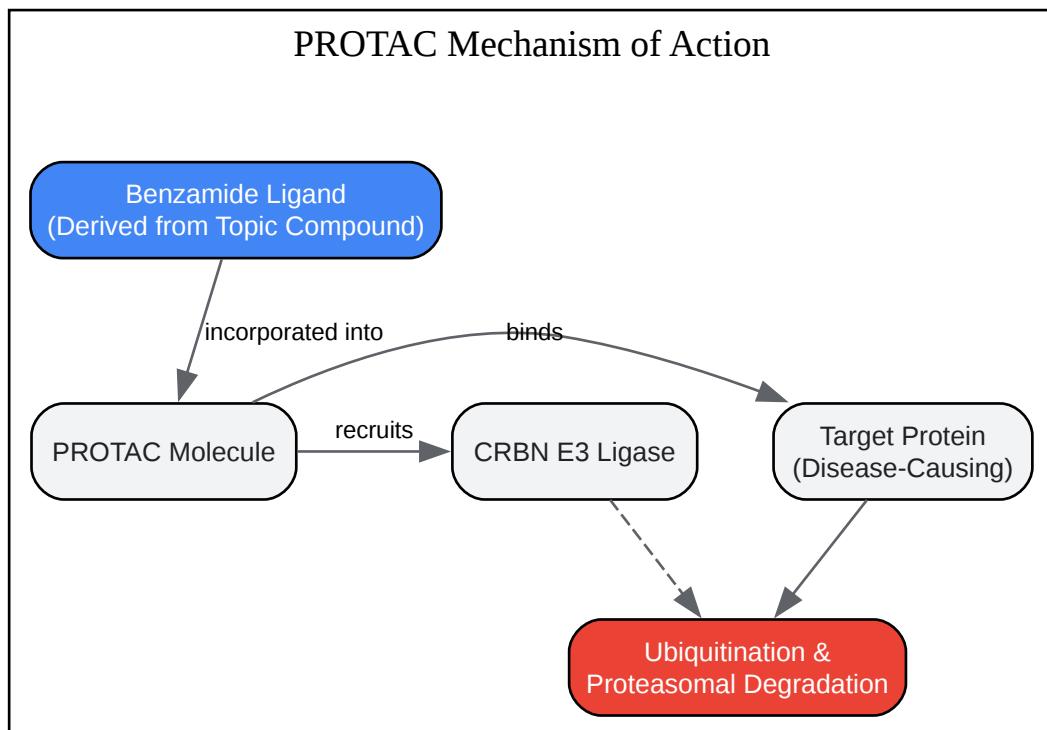
Role in Drug Discovery and Development

This benzamide derivative is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key component in several classes of developmental drugs.

Precursor for Cereblon (CRBN) Binders in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins. A PROTAC molecule has two heads—one binds to the target protein, and the other recruits an E3 ligase. Cereblon (CRBN) is one of the most commonly recruited E3 ligases.

Recent studies have focused on developing novel, non-phthalimide CRBN binders to overcome the stability and side-effect profiles of traditional thalidomide-based ligands.^[1] Fluorinated benzamides, derived from precursors like **2,4-Dichloro-5-fluorobenzamide**, have emerged as promising scaffolds for these new binders. They can replicate key binding interactions while offering enhanced chemical stability and a more selective neosubstrate degradation profile.^[1]



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Caption: Role of benzamide ligands in the PROTAC ternary complex formation.

Intermediate for Carbonic Anhydrase Inhibitors

Derivatives of closely related structures, such as 2,4-dichloro-5-sulfamoylbenzoic acid, have been used to synthesize inhibitors of human carbonic anhydrases (hCAs).^[7] Specifically, tumor-associated isoforms like hCA IX and XII are targets for anticancer therapies. The dichloro-fluoro substitution pattern on the aromatic ring can be exploited to fine-tune the binding affinity and selectivity of these inhibitors.^[7]

Analytical and Quality Control Protocols

Ensuring the purity of **2,4-Dichloro-5-fluorobenzamide** is paramount, as impurities can lead to unwanted side reactions and affect the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.

HPLC Method for Purity Analysis

This protocol is based on established methods for analyzing halogenated aromatic compounds.

[8]

Instrumentation and Materials:

- HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size). A C18 phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.
- Mobile Phase A: 0.1% (v/v) Formic acid in water.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: Acetonitrile/Water (50:50, v/v).

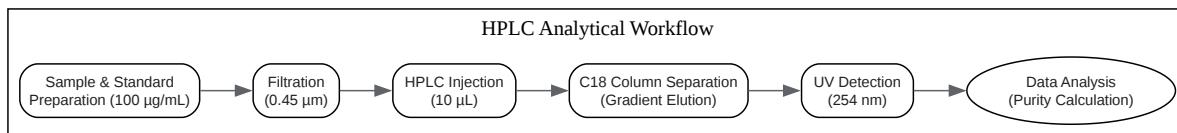
Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Gradient Program:
 - 0-15 min: 30% B to 90% B
 - 15-20 min: 90% B

- 20-21 min: 90% B to 30% B
- 21-25 min: 30% B (equilibration)

Sample Preparation:

- Standard Solution: Accurately weigh ~10 mg of **2,4-Dichloro-5-fluorobenzamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with diluent to achieve a concentration of 100 µg/mL.
- Sample Solution: Accurately weigh a portion of the sample to achieve a final nominal concentration of 100 µg/mL in the diluent.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.



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Caption: Standard workflow for the HPLC purity analysis of the title compound.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[9] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid inhalation of dust and contact with skin and eyes.^[9] In case of contact, wash the affected area immediately and thoroughly with soap and water.

- **Toxicity:** While specific toxicity data for this compound is limited, related dichlorophenoxy compounds are classified as harmful if swallowed and can cause serious eye damage.[\[10\]](#) Assume the compound is an irritant and handle with care.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2,4-Dichloro-5-fluorobenzamide is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique substitution pattern provides a robust platform for the synthesis of next-generation therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its full potential in the development of novel medicines.

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